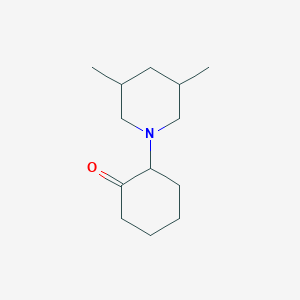

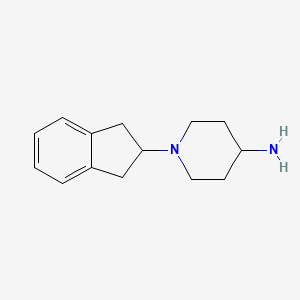

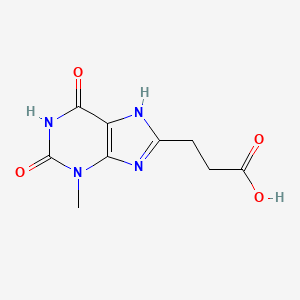

![molecular formula C16H16Cl2N6O3 B1419327 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride CAS No. 1216659-29-8](/img/structure/B1419327.png)

6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride

Vue d'ensemble

Description

6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C16H16Cl2N6O3 and its molecular weight is 411.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacokinetic Studies

N-Desmethyl Zopiclone Hydrochloride is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies often involve enantioselective analysis, which helps in distinguishing the behavior of different enantiomers in biological systems . The compound’s metabolites, such as zopiclone N-oxide, can also be studied to understand the drug’s metabolic pathways and to identify potential interactions with other substances.

Toxicology Reference Material

As an impurity of Zopiclone, this compound serves as a reference material in toxicological studies. It helps in the identification and quantification of impurities present in pharmaceutical products . This is crucial for ensuring drug safety and efficacy, as well as for regulatory compliance.

Forensic Analysis

In forensic toxicology, N-Desmethyl Zopiclone Hydrochloride is analyzed to detect the use of Zopiclone and its metabolites in cases of drug-facilitated crimes . The presence of this compound and its metabolites in biological samples can be indicative of the administration of Zopiclone, which may be relevant in legal contexts.

Analytical Method Development

Researchers utilize N-Desmethyl Zopiclone Hydrochloride to develop and validate analytical methods, such as liquid chromatography–tandem mass spectrometry (LC–MS/MS), for the detection and quantification of Zopiclone and its metabolites in various biological matrices . These methods are essential for clinical and forensic investigations.

Stereochemical Studies

The compound is used in stereochemical studies to explore the stereoselective disposition of Zopiclone. Such studies reveal how different enantiomers of Zopiclone and its metabolites are processed differently within the body, affecting the drug’s efficacy and safety profile .

Drug Metabolism Research

N-Desmethyl Zopiclone Hydrochloride is pivotal in studying the metabolism of Zopiclone, particularly the role of cytochrome P450 enzymes in its biotransformation . Understanding the metabolic pathways is essential for predicting drug interactions and optimizing dosing regimens.

Mécanisme D'action

Target of Action

The primary target of N-Desmethyl Zopiclone Hydrochloride, also known as Zopiclone, is the gamma-aminobutyric acid (GABA) receptor . Specifically, Zopiclone binds selectively to the brain alpha subunit of the GABA A omega-1 receptor . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Zopiclone exerts its action by binding on the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This binding enhances the effect of GABA, leading to increased chloride ion influx, hyperpolarization of the neuron, and ultimately decreased neuronal excitability .

Biochemical Pathways

The action of Zopiclone primarily affects the GABAergic pathway . By enhancing the inhibitory effects of GABA, it increases the hyperpolarization of neurons and reduces their excitability. This leads to the sedative and hypnotic effects of the drug .

Pharmacokinetics

Zopiclone is extensively metabolized in the liver into two major metabolites: N-oxidezopiclone , which retains a low pharmacological inactivity; and N-desmethyl-zopiclone , which is pharmacologically inactive . , but cytochrome P-450 isoforms may be suspected as some drug interactions in humans with cytochrome P-450 inhibitors or inducers have been reported.

Result of Action

The molecular and cellular effects of Zopiclone’s action result in a depression or tranquilization of the central nervous system . This leads to its primary therapeutic effects, which include sedation, muscle relaxation, and reduction of anxiety .

Action Environment

The action, efficacy, and stability of Zopiclone can be influenced by various environmental factors. For instance, the pH of the urine can affect the formation of one of its metabolites, 2-amino-5-chloropyridine . Additionally, the temperature conditions and time of storage can also influence the degradation of Zopiclone and its metabolites .

Propriétés

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O3.ClH/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22;/h1-4,9,15,18H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVDCBVWUQHQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

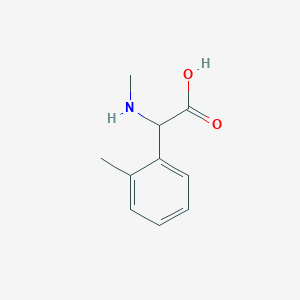

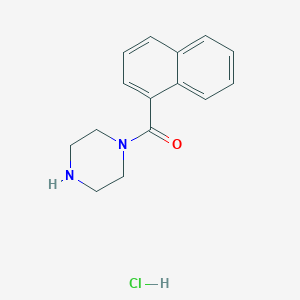

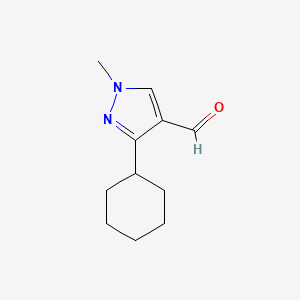

![3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1419261.png)

![N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride](/img/structure/B1419266.png)